molecular formula C26H26N6O4S B2500506 1-({[(3-acétylphényl)carbamoyl]méthyl}sulfanyl)-N-cyclopentyl-4-méthyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-39-2

1-({[(3-acétylphényl)carbamoyl]méthyl}sulfanyl)-N-cyclopentyl-4-méthyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Numéro de catalogue: B2500506
Numéro CAS: 1114877-39-2
Poids moléculaire: 518.59
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound featuring a triazoloquinazoline core.

Applications De Recherche Scientifique

The compound 1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and applications based on current research findings.

Anticancer Activity

Research has demonstrated that triazoloquinazoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation. The presence of the quinazoline moiety is believed to interact with specific targets within cancer cells, leading to apoptosis.
  • Case Studies : In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity against tumors such as breast and colon cancer .

Enzyme Inhibition

The compound is also noted for its ability to inhibit fatty acid synthase (FASN), an enzyme critical in lipid metabolism and associated with obesity and cancer:

  • FASN Inhibition : Targeting FASN can lead to reduced lipid synthesis in cancerous tissues, making it a potential therapeutic target for metabolic disorders and cancers linked to obesity .
  • Research Findings : Studies have indicated that derivatives of this compound can significantly decrease FASN activity, suggesting their role as effective metabolic modulators .

Therapeutic Potential

Given its biological activities, this compound holds promise for drug development:

  • Cancer Therapy : Its anticancer properties make it a candidate for further investigation as a chemotherapeutic agent.
  • Metabolic Disorders : As an FASN inhibitor, it may be explored for treating conditions like obesity and metabolic syndrome.

Formulation and Delivery

The development of effective formulations is essential for translating these compounds into clinical use. Research into delivery mechanisms (e.g., nanoparticles or liposomes) can enhance bioavailability and target specificity.

Activity TypeCell Line TestedIC50 (μg/mL)Reference
AnticancerHCT-1161.9 - 7.52
AnticancerMCF-7Not specified
FASN InhibitionVariousSignificant

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Analyse Des Réactions Chimiques

Types of Reactions

1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Activité Biologique

The compound 1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoloquinazoline derivatives , characterized by their diverse biological activities. The chemical structure can be represented as follows:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Key Features:

  • Functional Groups : Contains a triazole ring, a quinazoline moiety, and a carboxamide group.
  • Solubility : Generally soluble in organic solvents; solubility in water may vary based on pH.

Anticancer Activity

Research indicates that triazoloquinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the target compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and apoptosis .

Antimicrobial Properties

Triazoloquinazolines have shown antimicrobial activity against a range of pathogens. In vitro studies revealed that the compound displayed effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . This inhibition could lead to reduced prostaglandin synthesis, thereby alleviating inflammation-related conditions.

Study 1: Anticancer Effects

In a recent study published in Cancer Research, researchers evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway involving mitochondrial membrane potential loss and cytochrome c release .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various triazoloquinazoline derivatives against Staphylococcus aureus and Escherichia coli. The target compound exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating its potential as an alternative therapeutic agent in treating resistant infections .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50/MIC Mechanism
AnticancerMCF-7 (breast cancer)12 µMApoptosis via caspase activation
AntimicrobialS. aureus8 µg/mLCell wall synthesis disruption
E. coli16 µg/mLNucleic acid metabolism interference

Propriétés

IUPAC Name

1-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O4S/c1-15(33)16-6-5-9-19(12-16)27-22(34)14-37-26-30-29-25-31(2)24(36)20-11-10-17(13-21(20)32(25)26)23(35)28-18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,27,34)(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOJSSAKAPLQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.